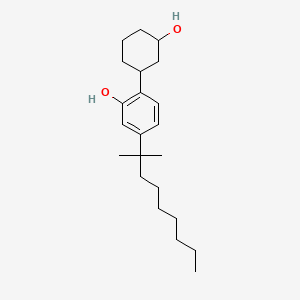
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are known for their diverse biological activities and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol can be achieved through several synthetic routes. One common method involves the alkylation of phenol derivatives. The reaction typically uses a Lewis or Brønsted acid as a catalyst, and the only by-product is water . Another method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride, which does not require high temperatures or strong acids/bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using recyclable catalysts to minimize waste and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is essential to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo nucleophilic substitution reactions, such as O-alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Lewis acids or Brønsted acids are used as catalysts for O-alkylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated phenol derivatives.
Applications De Recherche Scientifique
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a starting material for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and antiproliferative activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The compound’s structure allows it to interact with cellular membranes, enzymes, and receptors, influencing biological processes such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.
Octylphenol: Features an octyl chain attached to a phenol group.
Uniqueness
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is unique due to its combination of a phenol group, a dimethyloctyl chain, and a hydroxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H36O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-(3-hydroxycyclohexyl)-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3 |
Clé InChI |
HNMJDLVMIUDJNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Synonymes |
(1RS,3SR)-3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 1,1-DHC cpd 3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 3-DHC cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















